DMAT

Übersicht

Beschreibung

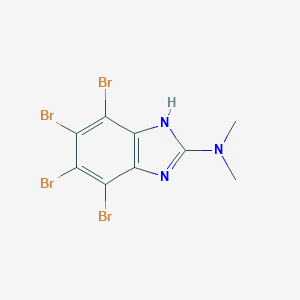

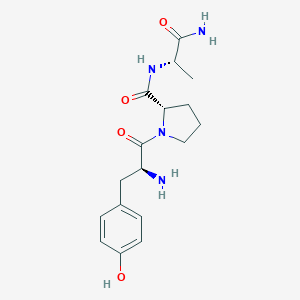

2-Dimethylamino-4,5,6,7-Tetrabrom-1H-benzimidazol, allgemein bekannt als DMAT, ist ein potenter und selektiver Inhibitor der Caseinkinase 2 (CK2). CK2 ist eine Serin/Threonin-Proteinkinase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Zellwachstum, -proliferation und -überleben. This compound wurde aufgrund seiner Fähigkeit, die CK2-Aktivität zu hemmen, ausgiebig auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Krebsforschung, untersucht .

Wirkmechanismus

- DMAT is an effective and specific inhibitor of Casein Kinase 2 (CK2) with an IC50 value of 130 nM . CK2 is a serine/threonine kinase involved in various cellular processes, including cell proliferation, apoptosis, and signal transduction.

- This compound competitively inhibits CK2 by targeting its ATP-binding site . This inhibition disrupts CK2-mediated phosphorylation events, affecting downstream signaling pathways.

- Notably, this compound also inhibits other kinases, such as PIM1, DYRK1a, and PKD1, albeit less potently than CK2 .

- CK2 regulates diverse pathways, including Wnt/β-catenin, NF-κB, and PI3K/Akt. By inhibiting CK2, this compound impacts these pathways, potentially altering cell survival, proliferation, and gene expression .

- Cell Death : this compound induces cell death, particularly in antiestrogen-resistant cells, through caspase-mediated pathways .

- Proliferation Inhibition : this compound affects cell proliferation, including aldosterone-secreting H295R cells .

- Tumor Growth Suppression : In vivo, this compound reduces tumor growth by interfering with tumor cell proliferation .

- Environmental factors, such as pH, temperature, and redox conditions, may influence this compound stability and efficacy. However, specific studies on this compound’s environmental sensitivity are limited .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

DMAT plays a significant role in biochemical reactions, particularly as a CK2 inhibitor . It interacts with CK2, a protein kinase, and inhibits its activity . The nature of this interaction is competitive with respect to ATP .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by inhibiting CK2, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with CK2, leading to the inhibition of this enzyme . This results in changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound continues to exert its effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with CK2

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Dimethylamino-4,5,6,7-Tetrabrom-1H-benzimidazol umfasst die Bromierung von 2-Dimethylaminobenzimidazol. Die Reaktion verläuft typischerweise wie folgt:

Ausgangsmaterial: 2-Dimethylaminobenzimidazol.

Bromierung: Das Ausgangsmaterial wird mit Brom in Gegenwart eines geeigneten Lösungsmittels, wie Essigsäure oder Chloroform, behandelt, um Bromatome an den Positionen 4, 5, 6 und 7 des Benzimidazolrings einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-Dimethylamino-4,5,6,7-Tetrabrom-1H-benzimidazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Dimethylamino-4,5,6,7-Tetrabrom-1H-benzimidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome in der Verbindung können durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, was zur Bildung verschiedener Derivate führt.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können für nukleophile Substitutionsreaktionen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können für Oxidationsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können nukleophile Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte oder reduzierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

2-Dimethylamino-4,5,6,7-Tetrabrom-1H-benzimidazol hat mehrere wissenschaftliche Forschungsanwendungen:

Krebsforschung: Aufgrund seiner Fähigkeit, CK2 zu hemmen, wird die Verbindung auf ihr Potenzial als Antikrebsmittel untersucht.

Biologische Studien: Die Verbindung wird verwendet, um die Rolle von CK2 in verschiedenen zellulären Prozessen zu untersuchen, darunter die Regulation des Zellzyklus, die Apoptose und die Signaltransduktion.

Arzneimittelentwicklung: Die Verbindung dient als Leitverbindung für die Entwicklung neuer CK2-Inhibitoren mit verbesserter Potenz und Selektivität.

Chemische Biologie: Die Verbindung wird als Werkzeug in der chemischen Biologie verwendet, um die Funktion von CK2 und seine Rolle bei Krankheiten zu untersuchen.

Wirkmechanismus

2-Dimethylamino-4,5,6,7-Tetrabrom-1H-benzimidazol übt seine Wirkungen aus, indem es die Aktivität von CK2 hemmt. CK2 ist an der Phosphorylierung verschiedener Substrate beteiligt, darunter Proteine, die das Zellwachstum und -überleben regulieren. Durch die Hemmung von CK2 stört die Verbindung diese Phosphorylierungsereignisse, was zur Hemmung der Zellproliferation und Induktion der Apoptose in Krebszellen führt . Die Verbindung konkurriert mit ATP um die Bindung an das aktive Zentrum von CK2 und verhindert so die Phosphorylierung von CK2-Substraten .

Analyse Chemischer Reaktionen

Types of Reactions

2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole has several scientific research applications:

Cancer Research: Due to its ability to inhibit CK2, the compound is studied for its potential as an anticancer agent.

Biological Studies: The compound is used to study the role of CK2 in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.

Drug Development: The compound serves as a lead compound for the development of new CK2 inhibitors with improved potency and selectivity.

Chemical Biology: The compound is used as a tool in chemical biology to investigate the function of CK2 and its role in disease.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TBB (4,5,6,7-Tetrabromobenzotriazol): Ein weiterer CK2-Inhibitor mit ähnlicher Struktur, aber unterschiedlicher Potenz und Selektivität.

CX-4945 (Silmitasertib): Ein potenter und selektiver CK2-Inhibitor mit klinischen Anwendungen in der Krebstherapie.

IC261: Ein CK2-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität.

Einzigartigkeit

2-Dimethylamino-4,5,6,7-Tetrabrom-1H-benzimidazol ist einzigartig aufgrund seiner hohen Affinität und Selektivität für CK2. Es hat eine eigene chemische Struktur, die es ihm ermöglicht, effektiv mit ATP um die Bindung an das aktive Zentrum von CK2 zu konkurrieren. Diese einzigartige Eigenschaft macht es zu einem wertvollen Werkzeug, um die CK2-Funktion zu untersuchen und neue Therapeutika zu entwickeln .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br4N3/c1-16(2)9-14-7-5(12)3(10)4(11)6(13)8(7)15-9/h1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPJGDQJLTYWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70416119 | |

| Record name | DMAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749234-11-5 | |

| Record name | DMAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)

![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)

![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)

![N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide](/img/structure/B527096.png)

![(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)

![1-[1-(4-Acetyl-piperazine-1-carbonyl)-cyclohexyl]-3-p-tolyl-urea](/img/structure/B527348.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B527698.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B527699.png)